molecular formula C19H18N2O2S B5879204 3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 350989-45-6

3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B5879204
CAS No.: 350989-45-6
M. Wt: 338.4 g/mol
InChI Key: CGGULXKKXGMWBU-UHFFFAOYSA-N
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Description

3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound with the molecular formula C18H18N2O2S It is characterized by the presence of an ethoxy group, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 4-(4-methylphenyl)-1,3-thiazol-2-amine with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but the thiazole ring is known to play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(3-methylphenyl)benzamide
  • 4-ethoxy-3-methyl-N-[(4-methylphenyl)methyl]benzamide

Uniqueness

3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-3-23-16-6-4-5-15(11-16)18(22)21-19-20-17(12-24-19)14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGULXKKXGMWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976804
Record name 3-Ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-45-6, 6132-08-7
Record name 3-Ethoxy-N-[4-(4-methylphenyl)-2-thiazolyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350989-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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